molecular formula C15H22ClNO2 B1657117 2,2,6-Trimethylpiperidin-4-yl benzoate hydrochloride CAS No. 555-28-2

2,2,6-Trimethylpiperidin-4-yl benzoate hydrochloride

Cat. No.: B1657117
CAS No.: 555-28-2
M. Wt: 283.79 g/mol
InChI Key: VGVCYHBQSIQXMO-UHFFFAOYSA-N
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Description

It is a white, crystalline solid that was one of the first synthetic chemical compounds to find general use as an anesthetic . Eucaine hydrochloride is primarily used in medical settings for its anesthetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eucaine hydrochloride involves several steps:

    Condensation of Diacetonamine: Diacetonamine is condensed with acetaldehyde (paraldehyde) to form 2,2,6-trimethylpiperidin-4-one.

    Reduction: The ketone is then reduced using sodium amalgam to produce 2,2,6-trimethylpiperidin-4-ol.

    Benzoylation: The alcohol is then benzoylated to afford β-eucaine.

Industrial Production Methods

Industrial production of eucaine hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Eucaine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Eucaine hydrochloride can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also be reduced to form different reduced derivatives.

    Substitution: Eucaine hydrochloride can undergo substitution reactions, particularly nucleophilic substitution, where the benzoyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Eucaine hydrochloride has several scientific research applications:

    Chemistry: It is used as a model compound in the study of local anesthetics and their chemical properties.

    Biology: Eucaine hydrochloride is used in biological research to study its effects on nerve cells and its mechanism of action as a local anesthetic.

    Medicine: It is used in medical research to develop new anesthetic compounds and to understand the pharmacokinetics and pharmacodynamics of local anesthetics.

    Industry: Eucaine hydrochloride is used in the pharmaceutical industry for the development of new anesthetic formulations and for quality control purposes.

Mechanism of Action

Eucaine hydrochloride exerts its effects by inhibiting the excitation of nerve endings or by blocking conduction in peripheral nerves. This is achieved by reversibly binding to and inactivating sodium channels, which prevents the initiation and propagation of action potentials . This mechanism is similar to that of other local anesthetics like cocaine and procaine.

Comparison with Similar Compounds

Eucaine hydrochloride is similar to other local anesthetics such as:

Eucaine hydrochloride is unique in its specific chemical structure and its historical significance as one of the first synthetic local anesthetics to be widely used.

Properties

CAS No.

555-28-2

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

(2,2,6-trimethylpiperidin-1-ium-4-yl) benzoate;chloride

InChI

InChI=1S/C15H21NO2.ClH/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12;/h4-8,11,13,16H,9-10H2,1-3H3;1H

InChI Key

VGVCYHBQSIQXMO-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]1C[C@H](CC(N1)(C)C)OC(=O)C2=CC=CC=C2.Cl

SMILES

CC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2.Cl

Canonical SMILES

CC1CC(CC([NH2+]1)(C)C)OC(=O)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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